Mogroside IIA1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

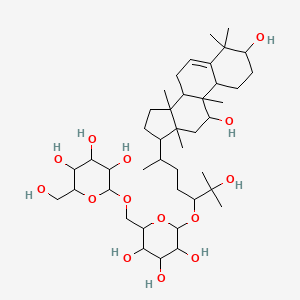

Mogroside IIA1 is a triterpenoid glycoside and a nonsugar sweetener . Mogrosides are sweeter than sucrose and exhibit antioxidant, antidiabetic, and anticancer activities .

Synthesis Analysis

The synthesis pathway of mogrol in Siraitia grosvenorii has been clarified . A de novo synthesis pathway of mogrol in Saccharomyces cerevisiae was constructed . The metabolic flux of each synthetic module in mogrol metabolism was systematically optimized, including the enhancement of the precursor supply, inhibition of the sterol synthesis pathway using the Clustered Regularly Interspaced Short Palindromic Repeats Interference system (CRISPRi), and optimization of the expression and reduction system of P450 enzymes .Molecular Structure Analysis

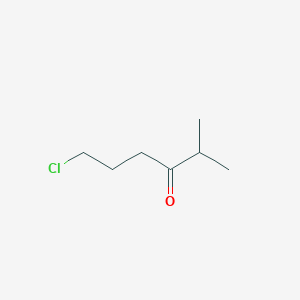

Mogroside IIA1 has a molecular formula of C42H72O14 . Its molecular weight is 801.0 g/mol . The IUPAC name of Mogroside IIA1 is 2- [ [6- [6- (3,11-dihydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1 H -cyclopenta [a]phenanthren-17-yl)-2-hydroxy-2-methylheptan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6- (hydroxymethyl)oxane-3,4,5-triol .Chemical Reactions Analysis

The post-ripening process of fruits could catalyze the glycosylation of bitter-tasting mogroside IIE and III to form sweet mogrosides containing four to six glucose units . Under the suitable catalytic condition, UGT94-289-3 could efficiently convert the mogrosides with less than three glucose units into structurally diverse sweet mogrosides .Physical And Chemical Properties Analysis

Mogroside IIA1 has a molecular weight of 801.0 g/mol . It has a Hydrogen Bond Donor Count of 10 and a Hydrogen Bond Acceptor Count of 14 . It has a Rotatable Bond Count of 11 . Its Exact Mass is 800.49220697 g/mol .Wissenschaftliche Forschungsanwendungen

- Mogroside IIA1 is a non-sugar sweetener derived from the fruits of Siraitia grosvenorii, commonly known as monk fruit. It is significantly sweeter than sucrose, making it an attractive natural alternative for sweetening food and beverages .

- Research suggests that Mogroside IIA1 exhibits potent antioxidant activity. Antioxidants help neutralize free radicals, protecting cells from oxidative damage and potentially reducing the risk of chronic diseases .

- Some studies suggest that Mogroside IIA1 exhibits anti-cancer activity. It may inhibit the growth of cancer cells and promote apoptosis (programmed cell death) .

Sweetener and Sugar Substitute

Antioxidant Properties

Anti-Cancer Potential

Wirkmechanismus

Target of Action

Mogroside IIA1, a triterpenoid glycoside, is a nonsugar sweetener derived from the fruits of Siraitia grosvenorii . It is known to exhibit antioxidant, antidiabetic, and anticancer activities It’s suggested that it may interact with no synthase .

Mode of Action

It is known that mogrosides, including mogroside iia1, exhibit antioxidant, antidiabetic, and anticancer activities . This suggests that Mogroside IIA1 may interact with its targets to exert these effects. More research is needed to fully elucidate the specific interactions between Mogroside IIA1 and its targets.

Biochemical Pathways

It is suggested that the protective effects of mogrosides, including mogroside iia1, could be due to their antioxidant, antidiabetic, and anticancer activities These activities suggest that Mogroside IIA1 may affect pathways related to oxidative stress, glucose metabolism, and cell proliferation

Pharmacokinetics

It is known that mogrosides, including mogroside iia1, are sweeter than sucrose . This suggests that Mogroside IIA1 may have good bioavailability. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Mogroside IIA1.

Result of Action

It is suggested that mogroside iia1 exhibits antioxidant, antidiabetic, and anticancer activities This suggests that Mogroside IIA1 may help to reduce oxidative stress, regulate glucose metabolism, and inhibit cell proliferation

Action Environment

It is known that mogrosides, including mogroside iia1, are derived from the fruits of siraitia grosvenorii . This suggests that the action of Mogroside IIA1 may be influenced by factors such as the growth conditions of the Siraitia grosvenorii plant and the processing of its fruits. More research is needed to understand how environmental factors influence the action, efficacy, and stability of Mogroside IIA1.

Safety and Hazards

Zukünftige Richtungen

Mogrol has emerged as an important therapeutic candidate with multiple potential pharmacological properties . Controlling the temperature and related catalytic conditions may activate UGT94-289-3 and promote the accumulation of sweet mogrosides . This provides an effective method for improving the quality of Siraitia grosvenorii fruits and the accumulation of sweet mogrosides, as well as a new economical, green, and efficient method for producing sweet mogrosides .

Eigenschaften

IUPAC Name |

2-[[6-[6-(3,11-dihydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-hydroxy-2-methylheptan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H72O14/c1-20(21-15-16-40(6)26-12-10-22-23(11-13-27(44)38(22,2)3)42(26,8)28(45)17-41(21,40)7)9-14-29(39(4,5)52)56-37-35(51)33(49)31(47)25(55-37)19-53-36-34(50)32(48)30(46)24(18-43)54-36/h10,20-21,23-37,43-52H,9,11-19H2,1-8H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWPTUAQJIALPLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)O)C)O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H72O14 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

801.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mogroside IIA1 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2554221.png)

![1-[2-Nitro-4-(trifluoromethyl)phenyl]-3-methylpiperazine hydrochloride](/img/structure/B2554226.png)

![3-[[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl]amino]-2-methylbenzamide](/img/structure/B2554227.png)

![1-[2-(5-Chlorothiophen-2-yl)cyclopropyl]ethan-1-one](/img/structure/B2554228.png)

![1-[(6-Chloropyridin-3-yl)sulfonyl]-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B2554231.png)

![5-butyryl-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2554233.png)

![2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-(2-furylmethyl)acetamide](/img/structure/B2554235.png)

![7-Methyl-1-azaspiro[3.5]nonane](/img/structure/B2554241.png)